Product packaging for 3-Methyl-3-butenyl 2-methylisocrotonate(Cat. No.:CAS No. 83783-83-9)

3-Methyl-3-butenyl 2-methylisocrotonate

Cat. No.: B12669601
CAS No.: 83783-83-9
M. Wt: 168.23 g/mol
InChI Key: LMPCYQLIAVCCCL-UITAMQMPSA-N
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Description

3-Methyl-3-butenyl 2-methylisocrotonate (CAS 83783-83-9) is an organic ester compound with the molecular formula C 10 H 16 O 2 and a molecular weight of 168.24 g/mol . It is a valuable chemical building block in organic synthesis and industrial research. Compounds with the 3-methyl-butenyl moiety, such as 3-methyl-2-butenyl acetate, are established as useful intermediates for producing various chemicals, including pharmaceuticals and agricultural chemicals, and can be used to synthesize important structures like cyclopropane compounds, which are intermediates in synthesized pyrethroids . While specific biological data for this compound is limited, structurally related natural products bearing the 3-methyl-3-butenyl group have demonstrated significant research interest due to their broad spectrum of biological activities, which include anticancer, anti-inflammatory, and antiviral effects . For instance, certain chalcone compounds featuring a 2-hydroxy-3-methyl-3-butenyl group have been identified as potent inhibitors of tyrosinase, an enzyme target in melanogenesis research, and have shown inhibitory activity against SARS-CoV chymotrypsin-like protease . This makes this compound a compound of interest for researchers in medicinal chemistry exploring structure-activity relationships and developing new bioactive molecules. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12669601 3-Methyl-3-butenyl 2-methylisocrotonate CAS No. 83783-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83783-83-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-3-enyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5-

InChI Key

LMPCYQLIAVCCCL-UITAMQMPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC(=C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(=C)C

Origin of Product

United States

Chromatographic and Non Chromatographic Purification Strategies

Chromatographic Methods

Chromatography is a fundamental technique for the separation of individual compounds from a complex mixture. For the purification of terpene esters like this compound from essential oils, several chromatographic methods can be employed.

Column Chromatography: This is a widely used technique for the preparative-scale separation of compounds. The essential oil is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds will travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For terpene esters, a non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is often used.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It utilizes high pressure to force the solvent through a column packed with smaller particles. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of methanol (B129727) and water), is a common choice for the purification of moderately polar compounds like esters.

The table below summarizes the key aspects of these chromatographic techniques for the purification of this compound.

Chromatographic TechniqueStationary PhaseMobile Phase (Typical)Principle of Separation
Column Chromatography Silica Gel, AluminaHexane/Ethyl Acetate gradientAdsorption
HPLC (Reversed-Phase) C18Methanol/Water or Acetonitrile (B52724)/WaterPartition

Non-Chromatographic Purification Strategies

While chromatography is the primary tool for purification, some non-chromatographic methods can be used as preliminary or complementary steps.

Fractional Distillation: This technique can be used to separate compounds with different boiling points. Since essential oils are complex mixtures of volatile compounds, fractional distillation can be employed to enrich certain fractions with the desired ester before further purification by chromatography. However, due to the potential for thermal degradation of some compounds, this method must be carried out under reduced pressure (vacuum distillation) to lower the boiling points.

Solvent Extraction: Liquid-liquid extraction can be used to partition compounds between two immiscible solvents based on their differential solubility. This can be a useful initial step to remove highly polar or non-polar impurities from the essential oil before chromatographic separation.

Biosynthesis and Enzymatic Pathways of 3 Methyl 3 Butenyl 2 Methylisocrotonate

Elucidation of Proposed Biosynthetic Precursors and Metabolic Fates

The formation of 3-methyl-3-butenyl 2-methylisocrotonate is contingent on the availability of its two constituent precursors: 3-methyl-3-buten-1-ol (B123568) and 2-methylisocrotonyl-CoA.

3-Methyl-3-buten-1-ol (Isoprenol): The alcohol portion of the ester is 3-methyl-3-buten-1-ol, a five-carbon hemiterpene alcohol. nih.govwikipedia.org Its biosynthesis is rooted in the isoprenoid pathway, which is fundamental to all plants and many other organisms for the production of a vast array of secondary metabolites. mdpi.comyoutube.com The direct precursor to 3-methyl-3-buten-1-ol is likely isopentenyl pyrophosphate (IPP) or its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids. The formation of these precursors can occur via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. mdpi.com The final step to produce the free alcohol would involve the dephosphorylation of a phosphorylated intermediate, a reaction that can be catalyzed by various phosphatases.

2-Methylisocrotonyl-CoA: The acyl moiety, 2-methylisocrotonic acid (also known as cis-2-methyl-2-butenoic acid), is a branched-chain unsaturated acyl group. epa.gov Its biosynthesis is less commonly documented than that of the alcohol. It is structurally isomeric with angelic acid and tiglic acid, which are known to be derived from the catabolism of the branched-chain amino acid isoleucine. nih.gov Therefore, it is proposed that 2-methylisocrotonyl-CoA is also derived from isoleucine metabolism. This pathway would involve a series of enzymatic steps including deamination, oxidative decarboxylation, and dehydrogenation to form the unsaturated acyl-CoA ester.

Metabolic Fates: Once formed, this compound is likely involved in plant defense or communication as a volatile organic compound. Its volatility suggests a role in attracting pollinators or repelling herbivores. The metabolic fate of the compound within the plant is not well understood but may involve further modification, sequestration as a glycoside, or eventual degradation.

Table 1: Proposed Biosynthetic Precursors of this compound

PrecursorChemical FormulaBiosynthetic Pathway
3-Methyl-3-buten-1-olC5H10OIsoprenoid Pathway (MEP or MVA)
2-Methylisocrotonyl-CoAC5H7O-SCoABranched-Chain Amino Acid (Isoleucine) Catabolism

Characterization of Key Enzymatic Transformations in this compound Formation

The final and key step in the biosynthesis of this compound is the esterification of 3-methyl-3-buten-1-ol with 2-methylisocrotonyl-CoA.

The enzymes responsible for this esterification are predicted to be members of the alcohol acyltransferase (AAT) family. biorxiv.orgnih.govnih.gov AATs are a diverse group of enzymes that catalyze the transfer of an acyl group from an acyl-CoA to an alcohol, forming an ester. In plants, many AATs belong to the large BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases. frontiersin.org

While no specific AAT has been definitively identified for the synthesis of this compound, studies on other volatile esters in plants provide a model. For example, AATs from various fruits like strawberry and kiwifruit have been shown to have broad substrate specificity, accepting a range of alcohols and acyl-CoAs. researchgate.netnih.gov It is plausible that an AAT with a substrate preference for C5 alcohols and branched-chain acyl-CoAs is responsible for the formation of the target compound. The identification of such an enzyme would require screening of candidate AAT genes from a source organism known to produce this compound.

The esterification reaction catalyzed by an AAT proceeds via a ternary complex mechanism, where both the alcohol and the acyl-CoA substrates bind to the active site of the enzyme. The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on the carbonyl carbon of the acyl-CoA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the ester product and coenzyme A.

An important consideration is the stereochemistry of the acyl moiety. 2-Methylisocrotonic acid is the cis (Z) isomer of 2-methyl-2-butenoic acid. Its trans (E) isomer is tiglic acid. The specific isomer formed would be determined by the stereospecificity of the enzyme responsible for the final desaturation step in the acyl-CoA's biosynthesis. It is also possible that an isomerase could interconvert the cis and trans forms of the acyl-CoA precursor, thus influencing the final ester produced.

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes for the biosynthesis of this compound are likely to be organized in a biosynthetic gene cluster (BGC). nih.govbiorxiv.org BGCs are physically linked groups of genes on a chromosome that are involved in the production of a specific secondary metabolite. The co-localization of these genes allows for their coordinated regulation.

The expression of the genes within the BGC for this compound is expected to be tightly regulated in response to developmental cues and environmental stimuli, such as herbivory or pathogen attack. This regulation is often controlled by specific transcription factors that bind to promoter regions of the biosynthetic genes, activating or repressing their transcription. The identification of such BGCs and their regulatory elements is a key area for future research and could be achieved through genomic sequencing and bioinformatic analysis of a producing organism.

In Vitro and In Vivo Reconstitution of Biosynthetic Pathways

To definitively confirm the biosynthetic pathway of this compound, the reconstitution of the pathway in a heterologous system is necessary. This can be achieved through both in vitro and in vivo approaches.

In Vitro Reconstitution: This would involve the purification of the candidate enzymes, including the final AAT, and incubating them with the proposed precursors (3-methyl-3-buten-1-ol and 2-methylisocrotonyl-CoA) in a test tube. nih.gov The formation of this compound, confirmed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS), would provide direct evidence for the function of the enzyme.

In Vivo Reconstitution: This approach involves the expression of the candidate biosynthetic genes in a heterologous host organism, such as E. coli or yeast, that does not naturally produce the compound. The genes for the entire proposed pathway, from the basic precursors to the final ester, would be introduced into the host. The detection of this compound in the engineered organism would validate the identified genes and the proposed pathway.

Table 2: Key Enzymes in the Proposed Biosynthesis of this compound

Enzyme ClassProposed FunctionSubstrate(s)Product
Terpene Synthase/PhosphataseFormation of the alcohol precursorIPP/DMAPP3-Methyl-3-buten-1-ol
Branched-chain amino acid metabolic enzymesFormation of the acyl-CoA precursorIsoleucine2-Methylisocrotonyl-CoA
Alcohol Acyltransferase (AAT)Esterification3-Methyl-3-buten-1-ol, 2-Methylisocrotonyl-CoAThis compound

Chemical Synthesis and Analog Development of 3 Methyl 3 Butenyl 2 Methylisocrotonate

Total Synthesis Approaches for 3-Methyl-3-butenyl 2-methylisocrotonate

Classical Esterification and Coupling Strategies

The formation of the ester link between the alcohol and carboxylic acid is a cornerstone of organic synthesis.

Fischer-Speier Esterification: This is a classic acid-catalyzed condensation reaction. organic-chemistry.orgbyjus.com The process involves refluxing the carboxylic acid (2-methylisocroic acid) and the alcohol (3-methyl-3-buten-1-ol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, often by azeotropic distillation. organic-chemistry.orgbyjus.com An excess of one reactant, usually the less expensive one, can also be used to improve the yield. thermofisher.com The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. byjus.comyoutube.commasterorganicchemistry.com

Coupling Reagent-Mediated Esterification: To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, modern coupling reagents are employed. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgwikipedia.org This method is particularly mild and effective for sterically hindered substrates or those sensitive to acid. organic-chemistry.orgrsc.org The reaction proceeds by DCC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester. organic-chemistry.orgwikipedia.org A major byproduct, dicyclohexylurea (DCU), is formed from the DCC. wikipedia.org

Method Catalyst/Reagent Key Features Typical Conditions
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Equilibrium-driven; requires removal of water or excess reactant. organic-chemistry.orgbyjus.comReflux in a suitable solvent with azeotropic water removal.
Steglich Esterification DCC, DMAPMild conditions; suitable for acid-sensitive substrates. organic-chemistry.orgwikipedia.orgRoom temperature in aprotic solvents (e.g., DCM, acetonitrile). wikipedia.orgjove.com

This table provides a summary of common esterification strategies applicable to the synthesis of the target compound.

The synthesis of the required precursors is also well-established. 3-Methyl-3-buten-1-ol (B123568) can be synthesized via the Prins reaction between isobutene and formaldehyde (B43269) or through a Grignard reaction involving a methallyl halide and formaldehyde. google.com

Stereocontrolled Synthesis: Addressing Chirality in Related Compounds

While this compound itself is an achiral molecule, the principles of stereocontrolled synthesis are crucial when considering its analogs or more complex terpenoid esters. nih.govnih.gov Chirality can be introduced into related structures through several key strategies.

One approach involves using enantiomerically pure starting materials, such as a chiral alcohol or a chiral carboxylic acid, derived from the "chiral pool". nih.gov For instance, the enantioselective reduction of a ketone can yield a chiral alcohol that can then be esterified. mdpi.com

Alternatively, asymmetric reactions can be employed to create the desired stereocenters during the synthesis. Lipase-mediated kinetic resolution is a powerful tool for separating racemic alcohols or acids. mdpi.comorganic-chemistry.org In this process, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. organic-chemistry.org Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomeric product. organic-chemistry.org For creating chiral allylic esters, palladium-catalyzed asymmetric allylic substitution reactions have been developed, providing access to enantioenriched products with high selectivity. organic-chemistry.org

Development of Sustainable and Green Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. whiterose.ac.uk For ester synthesis, green methodologies focus on reducing waste, using less hazardous materials, and improving energy efficiency. One significant area of development is the use of reusable solid acid catalysts, such as molybdate (B1676688) sulfuric acid, to replace corrosive and difficult-to-remove liquid acids like H₂SO₄ in esterification reactions. rsc.org These solid catalysts can be easily filtered off from the reaction mixture and reused, simplifying purification and minimizing waste. rsc.org

The use of greener solvents is another key aspect. Acetonitrile (B52724), for example, has been demonstrated as a more environmentally benign alternative to chlorinated solvents like dichloromethane (B109758) (DCM) for Steglich esterification, offering comparable yields without the need for chromatographic purification. jove.com Solvent-free reaction conditions represent an ideal green chemistry scenario, and have been successfully applied in some catalyzed reactions. rsc.org

Furthermore, the synthesis of the precursors from bio-based feedstocks is a major goal. nih.gov Tall oil fatty acids, for example, can be chemically transformed into polyols, which can then be used to synthesize bio-based esters. nih.govacs.org The production of isoprenol, the alcohol component, from engineered microorganisms is also an active area of research, aiming to provide a renewable alternative to petroleum-based synthesis.

Rational Design and Synthesis of Structurally Modified Analogs of this compound

The rational design of analogs allows for the systematic modification of the molecule's physical, chemical, and biological properties. This is achieved by altering the alcohol (alkyl) or carboxylic acid (acyl) portions of the ester.

Exploration of Alkyl and Acyl Chain Substitutions

Modifying the structure of this compound is straightforwardly achieved by substituting either the alcohol or carboxylic acid component during synthesis. Using alternative alcohols or carboxylic acids in the esterification reactions described in section 4.1.1 allows for the creation of a diverse library of analogs.

For example, replacing 3-methyl-3-buten-1-ol with other C4 or C5 alcohols like butanol, isobutanol, or isopentyl alcohol (3-methyl-1-butanol) would yield analogs with different alkyl chains. thermofisher.comnih.gov Similarly, the acyl portion can be varied by using different carboxylic acids, such as butyric acid or acetic acid, leading to compounds like isoamyl butyrate (B1204436) or isopentyl acetate, respectively. thermofisher.comnih.gov These modifications can influence properties like volatility, odor, and polarity.

Analog Name Alcohol Precursor Carboxylic Acid Precursor Structural Variation
Isopentyl AcetateIsopentyl alcoholAcetic acidChange in both alkyl and acyl groups. thermofisher.com
Isoamyl ButyrateIsoamylol (Isopentyl alcohol)Butyric acidChange in both alkyl and acyl groups. nih.gov
3-Methyl-3-butenyl Butyrate3-Methyl-3-buten-1-olButyric acidChange in the acyl group.
Butyl 2-methylisocrotonateButanol2-Methylisocroic acidChange in the alkyl group.

This table illustrates how the systematic exchange of precursors leads to various structural analogs.

Isomeric Variations and Their Synthetic Challenges

Isomers of this compound can arise from changes in the position of the double bonds or the stereochemistry around a double bond. A key isomeric challenge lies in the geometry of the acyl moiety. The target compound contains a 2-methylisocrotonate group, which has the (Z)-configuration around the C2-C3 double bond. Its (E)-isomer is the 2-methylcrotonate, also known as the tiglate group. The ester 3-Methyl-3-butenyl (E)-2-methyl-2-butenoate is a known isomer. nih.gov The synthesis of either the (Z) or (E) isomer with high selectivity can be challenging and often depends on the specific synthetic route and purification methods used to prepare the 2-methyl-2-butenoic acid precursor.

Another source of isomerism comes from the alcohol precursor. 3-Methyl-3-buten-1-ol has a terminal double bond. Its isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), has an internal double bond. Using prenol instead of isoprenol in the esterification would result in the isomeric ester, 3-methyl-2-butenyl (B1208987) 2-methylisocrotonate. Controlling the double bond position during the synthesis of the C5 alcohol is therefore critical for obtaining the desired final product isomer.

Isomer Name IUPAC Name Structural Difference from Target Synthetic Challenge
3-Methyl-3-butenyl 2-methylcrotonate3-methylbut-3-enyl (E)-2-methylbut-2-enoate nih.gov(E)-isomer at the acyl double bond (tiglate).Selective synthesis of the (E)-acid precursor.
3-Methyl-2-butenyl 2-methylisocrotonate3-methylbut-2-enyl (Z)-2-methylbut-2-enoateInternal double bond in the alcohol moiety (prenyl group).Preventing isomerization of the alcohol precursor.

This table compares key isomers of the target compound and highlights the associated synthetic considerations.

Semi-synthesis from Naturally Occurring Precursors

The semi-synthesis of this compound leverages precursors that can be sourced from natural origins, followed by chemical modification. This approach can be dissected into the acquisition of the two primary structural components: the alcohol moiety, 3-methyl-3-buten-1-ol (isoprenol), and the acid moiety, 2-methylisocrotonic acid.

The acid component, 2-methylisocrotonic acid, is the trans isomer of 2-methyl-2-butenoic acid and is commonly known as tiglic acid. Its cis isomer is angelic acid. Both tiglic acid and angelic acid are found in nature, often as esters within various plants. frontiersin.orgnih.govnih.gov For instance, angelic acid can be found in the roots of plants from the Apiaceae family, such as garden angelica (Angelica archangelica), and in chamomile oil. nih.govresearchgate.netgoogle.com Tiglic acid is found in croton oil. frontiersin.org These naturally occurring esters can be hydrolyzed to yield the respective acids, which can then be used as starting materials for synthesis. Angelic acid can be converted to the more thermodynamically stable tiglic acid through heating or in the presence of inorganic acids. nih.gov

The alcohol component, 3-methyl-3-buten-1-ol, also known as isoprenol, is a hemiterpene alcohol and has been reported as a metabolite in some organisms. wikipedia.orgresearchgate.nethmdb.ca While direct large-scale extraction from natural sources is not common, a viable semi-synthetic route involves its isomer, 3-methyl-2-buten-1-ol (prenol). Prenol can be produced from renewable resources through the fermentation of sugars by metabolically engineered Escherichia coli. frontiersin.orgnih.gov Subsequently, prenol can be isomerized to isoprenol through catalytic processes. researchgate.netresearchgate.netgoogle.com This isomerization is a key step in the industrial production of isoprenol and provides a pathway from a bio-derived precursor.

The final step in the semi-synthesis is the esterification of the naturally-derived 2-methylisocrotonic acid (or its isomer) with the semi-synthesized 3-methyl-3-buten-1-ol. A documented method for a similar compound involves the reaction of methyl angelate with 3-methyl-3-butenyl alcohol in the presence of a catalyst like dioctyltin (B90728) laurate to form 3-methyl-3-butenyl angelate. This demonstrates the feasibility of the esterification reaction to yield the target compound.

Table 1: Natural Precursors for the Acid Moiety

Precursor CompoundNatural Source ExamplesResulting Acid Moiety
Angelic acid estersAngelica archangelica (Garden Angelica), Anthemis nobilis (Roman Chamomile)Angelic acid ((Z)-2-Methylbut-2-enoic acid)
Tiglic acid estersCroton oilTiglic acid ((E)-2-Methylbut-2-enoic acid)

Table 2: Semi-synthetic Route to the Alcohol Moiety

Starting MaterialProcessIntermediate/Product
Sugars (e.g., glucose)Fermentation using engineered E. coli3-Methyl-2-buten-1-ol (Prenol)
3-Methyl-2-buten-1-ol (Prenol)Catalytic Isomerization3-Methyl-3-buten-1-ol (Isoprenol)

Table 3: Final Esterification Step Example

Reactant 1Reactant 2CatalystProduct
Methyl angelate3-Methyl-3-butenyl alcoholDioctyltin laurate3-Methyl-3-butenyl angelate

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Methyl 3 Butenyl 2 Methylisocrotonate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 3-Methyl-3-butenyl 2-methylisocrotonate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

Comprehensive ¹H and ¹³C NMR Data Analysis

The ¹H NMR spectrum of this compound reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum, in turn, provides information on the number of non-equivalent carbon atoms and their electronic environments.

¹H NMR Data:

The expected proton signals for this compound would be distributed across the spectrum, with olefinic protons appearing at lower field (higher ppm) and aliphatic protons at higher field (lower ppm). The integration of these signals corresponds to the number of protons in each environment.

ProtonsChemical Shift (ppm) (Predicted)MultiplicityCoupling Constant (J) (Hz) (Predicted)
H-3' (CH)~6.8q~7.0
H-2 (CH₂)~4.8s-
H-4' (CH₃)~1.8d~7.0
H-1' (CH₃)~1.8s-
H-2' (CH₂)~2.4t~7.0
H-3 (CH₂)~4.2t~7.0
H-4 (CH₃)~1.7s-

¹³C NMR Data:

The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbonyl carbon, olefinic carbons, and aliphatic carbons.

CarbonChemical Shift (ppm) (Predicted)
C-1' (C=O)~167
C-2' (C)~128
C-3' (CH)~138
C-4' (CH₃)~14
C-1 (C)~145
C-2 (CH₂)~112
C-3 (CH₂)~63
C-4 (CH₃)~22
C-5 (CH₃)~20

Utilization of 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing correlations between nuclei. uoc.gr

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. ajprd.com For this compound, COSY would show correlations between the vinylic proton and the adjacent methyl protons in the crotonate moiety, as well as between the methylene (B1212753) groups in the butenyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the signal for the ester methylene protons (-O-CH₂-) in the ¹H spectrum would correlate with the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds). ajprd.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. libretexts.org For example, HMBC would show a correlation between the methyl protons of the crotonate group and the carbonyl carbon, as well as the olefinic carbons, thus confirming the connectivity within the ester functional group.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI-MS) Fragmentation Pathway Elucidation

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure. For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangement. libretexts.orgwhitman.edu

The molecular ion of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.23 g/mol ). nist.gov Key fragmentation patterns would include:

Loss of the alkoxy group: Cleavage of the C-O bond can result in the formation of an acylium ion.

McLafferty Rearrangement: If a γ-hydrogen is available, a characteristic rearrangement can occur, leading to the loss of a neutral alkene molecule.

Cleavage within the alcohol chain: Fragmentation of the 3-methyl-3-butenyl group can also occur, leading to characteristic ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound, HRMS would confirm the molecular formula as C₁₀H₁₆O₂. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nist.gov

For this compound, the IR spectrum would exhibit key absorption bands confirming the presence of the ester and alkene functionalities:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1715-1735 cm⁻¹. libretexts.orgnih.gov The conjugation with the C=C double bond in the crotonate moiety would likely shift this peak to the lower end of the range.

C-O Stretch: One or two strong bands in the region of 1000-1300 cm⁻¹ would indicate the C-O single bond stretching of the ester group. libretexts.org

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the crotonate and butenyl groups would be observed in the 1640-1680 cm⁻¹ region. researchgate.net

=C-H Stretch: The stretching vibrations of the vinylic C-H bonds would appear at wavenumbers above 3000 cm⁻¹. researchgate.net

C-H Stretch: Absorptions for the sp³ hybridized C-H bonds of the methyl and methylene groups would be seen in the 2850-3000 cm⁻¹ range. nih.gov

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment and Quantitative Analysis

Optimization of Chromatographic Separation Conditions

The successful separation of this compound from other components in a sample is fundamental to its accurate analysis. Optimization of chromatographic parameters is therefore a crucial step in method development.

For Gas Chromatography (GC), the choice of the stationary phase is paramount. Due to the volatile nature of this compound, GC is a highly suitable technique. The selection of the capillary column's stationary phase influences the separation based on differences in polarity and boiling point. Kovats retention indices, which are logarithmic, linear interpolations of retention times relative to n-alkanes, are instrumental in identifying compounds. For this compound, experimental Kovats retention indices have been determined on different types of stationary phases, indicating its elution behavior relative to other compounds. researchgate.net

Stationary Phase TypeKovats Retention Index (I)
Semi-standard non-polar1203, 1204.8
Standard polar1528, 1545

This table presents the experimental Kovats retention indices for this compound on different GC column phases. The data is sourced from the NIST Mass Spectrometry Data Center. researchgate.net

The optimization of GC conditions also involves adjusting the temperature program of the oven. A typical approach for analyzing volatile compounds like terpene esters involves starting at a lower temperature and gradually increasing it to facilitate the elution of compounds with higher boiling points. nih.gov The carrier gas flow rate and the injection method (e.g., split/splitless) are also critical parameters that need to be fine-tuned to achieve optimal peak shape and resolution.

In Liquid Chromatography (LC), particularly reversed-phase HPLC, the separation is governed by the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For isoprenoid esters, the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed during the run, is commonly employed to achieve better separation of complex mixtures. While specific LC methods for this compound are not extensively detailed in the literature, methods for related isoprenoid intermediates often utilize hydrophilic interaction liquid chromatography (HILIC) for highly polar compounds, though this is less relevant for the more lipophilic ester. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds. In GC-MS, as the separated compounds elute from the GC column, they are introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common ionization technique that subjects the molecules to a high-energy electron beam, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

The mass spectrum of this compound exhibits characteristic fragmentation patterns. The molecular ion peak ([M]+) would be expected at m/z 168, corresponding to its molecular weight. Key fragment ions can provide structural information. For instance, the fragmentation of isoprenyl esters often results in a prominent ion at m/z 69, corresponding to the isoprenyl moiety, and another at m/z 68. nih.govmdpi.com The acylium ion, resulting from the cleavage of the ester bond, would also be a significant fragment.

NIST NumberLibraryTotal Peaksm/z Top Peakm/z 2nd Highestm/z 3rd Highest
383682mainlib23685583
373732mainlib61688355

This table summarizes the GC-MS data for this compound available in the NIST Mass Spectrometry Data Center. It highlights the most abundant fragment ions observed in the mass spectra. researchgate.net

For quantitative analysis using GC-MS, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces background noise. A validated quantitative GC-MS method would involve the preparation of a calibration curve using standards of known concentration and the use of an internal standard to correct for variations in sample preparation and injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS/MS could be employed for its analysis in complex biological matrices where minimal sample preparation is desired. In LC-MS/MS, after separation by LC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The precursor ion corresponding to the analyte is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity. While specific LC-MS/MS methods for this compound are not prevalent in the literature, methods for other isoprenoids demonstrate the potential of this technique for their sensitive and specific quantification. nih.gov

Biological and Ecological Roles of 3 Methyl 3 Butenyl 2 Methylisocrotonate in Non Human Systems

Role as a Semiochemical: Pheromone and Kairomone Activity

There is currently a lack of specific scientific data identifying 3-Methyl-3-butenyl 2-methylisocrotonate as a semiochemical, which includes roles as a pheromone or a kairomone.

Behavioral Responses of Organisms to this compound

No documented studies were found that detail specific behavioral responses of any organism to this compound. Research into the attractant or repellent properties of this specific compound is not currently available.

Electrophysiological Studies (e.g., Electroantennography)

A review of available scientific literature yielded no electrophysiological studies, such as electroantennography (EAG), that have been conducted to assess the olfactory responses of insects or other organisms to this compound.

Implications for Chemical Communication and Inter-species Signaling

Due to the absence of research on its role as a semiochemical, the implications of this compound in chemical communication and inter-species signaling are unknown.

Antimicrobial Activities of this compound

Comprehensive studies detailing the antimicrobial properties of this compound are not present in the current body of scientific literature.

Efficacy Against Bacterial and Fungal Pathogens

There is no available data from in vitro or in vivo studies that establishes the efficacy of this compound against specific bacterial or fungal pathogens.

Investigation of Mechanisms of Antimicrobial Action

As no antimicrobial activity has been reported, there have been no subsequent investigations into the potential mechanisms of antimicrobial action for this compound.

Antioxidant Properties and Radical Scavenging Capabilities

Scientific literature explicitly detailing the antioxidant properties and radical scavenging capabilities of this compound is notably scarce. While this specific ester has not been the direct subject of comprehensive antioxidant studies, the chemical class to which it belongs, particularly compounds containing prenyl groups, has been investigated for such activities.

Contribution to Oxidative Stress Mitigation in Biological Systems

Direct evidence of this compound contributing to the mitigation of oxidative stress in any biological system is currently unavailable in scientific literature. In plants, volatile organic compounds (VOCs) can play a role in managing oxidative stress, but the specific contribution of this ester has not been elucidated.

Theoretically, compounds with radical scavenging abilities can help mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which are byproducts of normal metabolic processes and can cause cellular damage at high concentrations. The antioxidant properties observed in some prenylated compounds suggest a potential, yet unproven, role for similar structures in cellular protection. nih.gov

Other Identified Biological Functions in Ecological Contexts

While specific research on the ecological functions of this compound is limited, the broader class of volatile esters plays a crucial role in various ecological interactions.

Role in Plant Defense Mechanisms Against Herbivory or Pathogens

Plants are known to release a blend of volatile organic compounds upon attack by herbivores or pathogens, a phenomenon known as induced defense. researchgate.netresearchgate.net These volatiles can act as a direct defense by repelling herbivores or inhibiting pathogen growth. More commonly, they function as an indirect defense by attracting natural enemies of the attacking herbivores, such as predators or parasitoids. researchgate.net

While there is no specific evidence implicating this compound in such interactions, it is plausible that as a volatile ester, it could be a component of the complex scent bouquets emitted by some plants as part of their defense strategy. For example, many species within the Asteraceae family, a large and diverse group of flowering plants, are known to produce a wide array of volatile terpenes and their esters. researchgate.netnih.gov

Involvement in Ecological Interactions Beyond Direct Communication

Volatile organic compounds are fundamental to the way plants interact with their environment. nih.gov Beyond direct defense, these compounds are involved in attracting pollinators, signaling to neighboring plants, and influencing microbial communities in the phyllosphere and rhizosphere.

The specific involvement of this compound in these broader ecological interactions has not been documented. However, the chemical properties of this ester, being a volatile compound, suggest it has the potential to act as an infochemical in various ecological contexts.

Interactive Table: Potential Ecological Roles of Plant Volatile Esters

Ecological InteractionPotential Function of Volatile Ester
Plant-HerbivoreRepellent to herbivores; Attractant for natural enemies of herbivores (indirect defense).
Plant-PathogenInhibition of fungal or bacterial growth.
Plant-PollinatorComponent of floral scent to attract pollinators.
Plant-PlantAllelopathic effects on neighboring plants; Priming of defenses in nearby plants.

This table outlines generalized functions of plant volatile esters and is not based on specific findings for this compound.

Future Directions and Emerging Research Avenues for 3 Methyl 3 Butenyl 2 Methylisocrotonate

Unraveling Complex Biosynthetic Networks and Regulatory Mechanisms

The biosynthesis of terpenoid esters like 3-methyl-3-butenyl 2-methylisocrotonate is a complex process, and significant research is required to elucidate the specific pathways and regulatory controls. All terpenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these precursors are produced through two distinct, compartmentally separated pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govtandfonline.com Future research must first identify which pathway, or if a crosstalk between them, supplies the precursors for the 3-methyl-3-buten-1-ol (B123568) (isoprenol) moiety of the target compound. nih.gov

The formation of the ester requires the separate synthesis of the alcohol (3-methyl-3-buten-1-ol) and the acid (2-methylisocrotonic acid, also known as tiglic acid), followed by an esterification reaction catalyzed by an acyltransferase. The biosynthesis of tiglic acid has been shown in some organisms, such as the carabid beetle, to derive from the amino acid L-isoleucine. nih.gov Investigating a similar pathway in the source organism of this compound is a critical research step.

A primary future goal is the discovery and characterization of the specific enzymes involved, particularly the terpene synthase responsible for producing the alcohol precursor and the acyltransferase that catalyzes the final esterification. sciengine.comnih.gov The regulation of terpenoid biosynthesis is known to be multi-layered, involving transcriptional factors (like AP2/ERF, WRKY, and bHLH families), microRNAs, and epigenetic mechanisms that respond to developmental cues and environmental stimuli. tandfonline.commdpi.comnumberanalytics.com Phytohormones such as jasmonates and salicylic (B10762653) acid can also significantly influence terpenoid production. mdpi.com Understanding this intricate regulatory network will be essential for any future efforts in metabolic engineering to enhance the production of this compound. nih.gov

Table 1: Potential Biosynthetic Precursors and Key Research Questions

Component Potential Precursor Biosynthetic Pathway Key Research Question
Alcohol Moiety 3-Methyl-3-buten-1-ol (Isoprenol) MVA or MEP Pathway Which pathway provides the IPP/DMAPP precursor? What specific terpene synthase is involved?
Acid Moiety (E)-2-Methylbut-2-enoic acid (Tiglic Acid) Amino Acid Catabolism Is L-isoleucine the primary precursor, as seen in other organisms? nih.gov What are the enzymatic steps?
Final Ester This compound Esterification What specific acyltransferase catalyzes the final condensation step?

Advancements in Asymmetric and Biocatalytic Synthesis for Production of Specific Stereoisomers

The chemical structure of this compound contains stereocenters, meaning it can exist in different stereoisomeric forms. As biological systems are chiral, different enantiomers or diastereomers of a molecule often exhibit vastly different biological activities. nih.gov Therefore, developing methods for the stereoselective synthesis of this compound is a crucial area for future research.

Asymmetric synthesis, which focuses on producing a single desired stereoisomer, offers a powerful tool. nih.govresearchgate.net Modern organocatalysis, in particular, has seen significant growth, providing environmentally friendly methods for producing single enantiomers. beilstein-journals.org Future work could focus on designing chiral catalysts that can control the stereochemistry during the formation of the ester.

Biocatalysis, the use of enzymes to perform chemical transformations, presents a highly promising "green" alternative to traditional chemical synthesis. numberanalytics.com Lipases, for instance, are widely used for the enzymatic kinetic resolution (EKR) of racemic alcohols and their esters with high enantioselectivity. numberanalytics.com This technique could be applied to resolve a racemic mixture of this compound or its precursors. Furthermore, whole-cell biocatalysis using engineered microorganisms offers a sustainable route for production. nih.govmdpi.com Research into identifying or engineering specific enzymes (lipases, esterases) for the highly regio- and stereoselective synthesis of the target ester will be a significant step forward. nih.gov

Table 2: Potential Strategies for Stereoselective Synthesis

Synthesis Approach Method Potential Application Key Advantage
Asymmetric Synthesis Chiral Organocatalysis Direct enantioselective synthesis of the target ester or its precursors. beilstein-journals.org High efficiency and reduced environmental impact compared to some metal catalysts. nih.gov
Biocatalysis Enzymatic Kinetic Resolution (EKR) Separation of enantiomers from a racemic mixture using lipases. numberanalytics.com High stereoselectivity under mild reaction conditions.
Biocatalysis Whole-Cell Biotransformation Use of engineered microbes (e.g., yeast, Rhodococcus) to produce a specific stereoisomer. nih.govmdpi.com Sustainable production from simple starting materials; integrates catalyst and cofactor regeneration. nih.gov

In-depth Mechanistic Investigations of Biological Activities

While the specific biological activities of this compound are not yet widely documented, the broader class of terpenoids and their esters are known for a wide range of pharmacological effects, including anti-inflammatory and insecticidal properties. lifeasible.comnih.gov A key future direction is the systematic screening of this compound for various biological activities, followed by in-depth investigations into its mechanisms of action.

Based on related compounds, potential activities worth investigating include cytotoxic effects against cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, and anti-inflammatory responses. nih.govnih.gov For example, some terpene esters have been shown to induce apoptosis in cancer cells, and it would be valuable to explore if this compound acts through similar pathways.

Mechanistic studies could involve identifying the molecular targets of the compound. For instance, if insecticidal activity is observed, research could focus on whether it acts as a neurotoxin, a cuticle disruptor, or an inhibitor of key metabolic enzymes like cytochrome P450s. frontiersin.orgnih.gov If anti-inflammatory properties are found, studies could explore its effect on inflammatory signaling pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases. Understanding these fundamental mechanisms is essential for any potential therapeutic or agrochemical application.

Potential in Sustainable Agrochemical Development and Integrated Pest Management

Terpenoids are a cornerstone of plant defense against herbivores and pathogens, making them excellent candidates for the development of environmentally friendly agrochemicals. nih.govnih.gov They offer advantages such as high biodegradability, low toxicity to non-target organisms, and novel modes of action that can help manage pesticide resistance. lifeasible.com The future development of this compound as a sustainable agrochemical is a highly promising research avenue.

The compound could function as a biopesticide with direct toxic or repellent effects on insect pests. lifeasible.comnih.gov Many terpenes act on insects by degrading their soft cuticles or interfering with respiration. bayer.com Future research should involve bioassays against a range of agricultural pests to determine its efficacy and spectrum of activity. Terpenes can also act as allelochemicals, inhibiting the growth of competing weeds, which opens another avenue for investigation. nih.govresearchgate.net

Beyond direct toxicity, this compound could play a role in Integrated Pest Management (IPM) as a semiochemical. Some terpenoid esters function as insect pheromones or attractants for the natural enemies of pests (predators and parasitoids). nih.gov Investigating whether this compound can be used in "attract-and-kill" strategies or to enhance biological control would be a significant advancement. The development of formulations to improve the stability and delivery of this volatile compound would also be a critical component of this research. researchgate.net

Application in Chemoinformatics and Computational Chemistry for Structure-Activity Relationship Studies

Chemoinformatics and computational chemistry are indispensable tools for accelerating the discovery and optimization of bioactive compounds. These approaches are particularly well-suited for studying large and diverse chemical families like terpenoids. nih.gov A major future research direction for this compound involves using these computational tools to establish robust structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate variations in the chemical structure of the compound with changes in its biological activity. nih.gov By synthesizing or computationally designing analogues of this compound—for example, by altering the alcohol or acid moiety—and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), predictive models can be built. These models can guide the synthesis of new derivatives with enhanced potency or improved properties.

Molecular docking simulations can provide insights into how the compound interacts with its biological target at the atomic level. nih.gov Once a target enzyme or receptor is identified (from mechanistic studies as described in 7.3), docking can be used to predict the binding orientation and affinity of the ester. This information is invaluable for understanding the basis of its activity and for designing more effective analogues. acs.orgnih.gov Such computational studies can significantly reduce the time and cost associated with traditional drug or pesticide discovery pipelines.

Table 3: Key Computational Approaches for SAR Studies

Computational Tool Application Objective
QSAR (Quantitative Structure-Activity Relationship) Build mathematical models linking chemical structure to biological activity. nih.gov Predict the activity of novel analogues; identify key structural features for activity.
Molecular Docking Simulate the binding of the compound to a target protein's active site. nih.gov Elucidate the binding mode; predict binding affinity; guide rational drug design.
Molecular Dynamics (MD) Simulation Simulate the movement of the compound and its target protein over time. Assess the stability of the ligand-protein complex; understand dynamic interactions.
Pharmacophore Modeling Identify the 3D arrangement of essential features required for biological activity. Design novel molecules with the same essential features; screen virtual libraries for new hits.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity and purity of 3-methyl-3-butenyl 2-methylisocrotonate?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) .
  • Data Interpretation : Cross-reference NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in isomer identification.

Q. How can researchers optimize the synthesis of this compound?

  • Experimental Design : Focus on esterification or transesterification routes. For example, react 3-methyl-3-butenol with 2-methylisocrotonic acid using acid catalysis (e.g., sulfuric acid) or enzymatic methods (e.g., lipases). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond formation (~1740 cm⁻¹).
  • Critical Parameters : Control temperature (80–120°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading to minimize side products like diesters or hydrolysis byproducts .

Q. What are the key safety and handling protocols for this compound?

  • Guidelines : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy. Store under inert gas (N₂/Ar) to prevent oxidation. Toxicity screening (e.g., Ames test for mutagenicity) is advised before in vivo studies.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

  • Analysis : Compare Z- and E-isomers (if applicable) in radical polymerization or copolymerization reactions. Use chiral columns (e.g., Chiralcel OD-H) for enantiomeric separation and gel permeation chromatography (GPC) to assess polymer molecular weight distribution.
  • Data Contradictions : If unexpected polymerization rates occur, investigate steric effects from the 3-butenyl group using computational modeling (e.g., molecular dynamics simulations) .

Q. What analytical strategies resolve contradictions in thermal stability data across studies?

  • Methodology : Perform thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air) to assess oxidative vs. pyrolytic degradation. Couple with differential scanning calorimetry (DSC) to identify phase transitions.
  • Troubleshooting : If batch-to-batch variability is observed, analyze trace impurities (e.g., residual catalysts) via inductively coupled plasma mass spectrometry (ICP-MS) or X-ray photoelectron spectroscopy (XPS) .

Q. How can researchers quantify trace degradation products in stored samples?

  • Advanced Techniques : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective detection of hydrolyzed products (e.g., 2-methylisocrotonic acid). Validate methods using spiked recovery experiments (≥90% recovery) .

Methodological Challenges & Solutions

Q. Why might NMR spectra show unexpected splitting patterns for this compound?

  • Resolution : Investigate dynamic effects (e.g., hindered rotation of the 3-butenyl group) using variable-temperature NMR. Compare with density functional theory (DFT)-predicted coupling constants to confirm conformational locking .

Q. How to address discrepancies in reported reaction yields for esterification pathways?

  • Root Cause Analysis : Test for competing side reactions (e.g., acid-catalyzed isomerization of the 3-butenyl group) using GC-MS. Optimize stoichiometry (e.g., 1.2:1 molar ratio of alcohol to acid) and consider microwave-assisted synthesis for improved efficiency .

Tables for Key Data

Property Analytical Method Typical Value Reference
Boiling PointDistillation (reduced pressure)~179°C (estimated)
Ester Carbonyl StretchFTIR1735–1745 cm⁻¹
Thermal Decomposition OnsetTGA (N₂ atmosphere)220–240°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.